molecular formula C25H36O2 B14089245 Abridin

Abridin

Cat. No.: B14089245
M. Wt: 368.6 g/mol
InChI Key: CIPWTUUCAJDQRQ-XIGLMXCVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Abridin are not well-documented. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Abridin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Abridin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Abridin involves its interaction with specific molecular targets, such as the DAF-12 receptor in Caenorhabditis elegans. This interaction modulates various biological pathways, influencing processes like development and aging . The exact molecular pathways and targets involved in this compound’s action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Bisnorcholenaldehyde: A precursor to Abridin, used in similar synthetic pathways.

    27-Nor-Δ4-dafachronic acid: A synthetic ligand derived from this compound.

    3β,6α-dihydroxy-5α-cholan-23-one: Another derivative synthesized from this compound.

Uniqueness

This compound is unique due to its specific interaction with the DAF-12 receptor and its role in synthesizing bioactive molecules. Its derivatives have distinct biological activities, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-oxohex-3-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C25H36O2/c1-16(5-6-17(2)26)21-9-10-22-20-8-7-18-15-19(27)11-13-24(18,3)23(20)12-14-25(21,22)4/h5-6,15-16,20-23H,7-14H2,1-4H3/b6-5+/t16-,20+,21-,22+,23+,24+,25-/m1/s1

InChI Key

CIPWTUUCAJDQRQ-XIGLMXCVSA-N

Isomeric SMILES

C[C@H](/C=C/C(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(C=CC(=O)C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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